Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate

Purity Quality Control Synthetic Yield

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 1257389-30-2) is a spirocyclic carbamate featuring a rigid 5-azaspiro[2.4]heptane core with an N‑methyl substituent and a tert‑butoxycarbonyl (Boc) protecting group (molecular formula C₁₂H₂₂N₂O₂, MW 226.32). This compound functions primarily as a protected amine building block in organic synthesis and drug discovery, where its conformationally constrained spirocyclic scaffold offers distinct advantages over more flexible acyclic or monocyclic amine alternatives in optimizing molecular interactions and pharmacokinetic properties.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1257389-30-2
Cat. No. B3008749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
CAS1257389-30-2
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CNCC12CC2
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3
InChIKeyRFPGLKQZFNBZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 1257389-30-2): A Spirocyclic Carbamate Building Block for Medicinal Chemistry and Targeted Synthesis


Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 1257389-30-2) is a spirocyclic carbamate featuring a rigid 5-azaspiro[2.4]heptane core with an N‑methyl substituent and a tert‑butoxycarbonyl (Boc) protecting group (molecular formula C₁₂H₂₂N₂O₂, MW 226.32) . This compound functions primarily as a protected amine building block in organic synthesis and drug discovery, where its conformationally constrained spirocyclic scaffold offers distinct advantages over more flexible acyclic or monocyclic amine alternatives in optimizing molecular interactions and pharmacokinetic properties .

Why Generic Substitution Fails: The Critical Role of Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate in Achieving High-Selectivity and Reliable Synthesis


Generic substitution among spirocyclic carbamate building blocks is unreliable because even minor structural variations—such as the presence or absence of an N‑methyl group, stereochemistry at the C7 position, or ring size—can profoundly alter the three‑dimensional orientation of the amine, its basicity, and its subsequent reactivity in coupling or deprotection steps [1]. For instance, the N‑methyl substituent in tert‑butyl methyl(5‑azaspiro[2.4]heptan‑7‑yl)carbamate directly impacts both the conformation of the spirocyclic core and the steric environment during derivatization, a feature that distinguishes it from non‑methylated analogs like tert‑butyl 5‑azaspiro[2.4]heptan‑7‑ylcarbamate (CAS 127199‑44‑4) and that has been demonstrated to influence downstream biological activity in kinase inhibitor development [2]. Consequently, procurement decisions must be guided by specific, quantitative comparisons rather than class‑level assumptions.

Quantitative Evidence Guide: Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate vs. Closest Analogs


Purity Level Comparison: Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate vs. (S)-Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate

The target compound is commercially available at 98% purity from Leyan (Catalog 1541186), providing a higher initial purity benchmark compared to the closely related (S)-tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 915302-90-8), which is typically supplied at 95% purity from vendors like AKSci . This difference in purity can directly influence synthetic efficiency by reducing the need for additional purification steps and minimizing the impact of impurities on subsequent reactions.

Purity Quality Control Synthetic Yield

Scaffold-Dependent JAK1 Selectivity: 5-Azaspiro[2.4]heptan-7-amine Core vs. Alternative Spirocyclic Systems

Derivatives of the 5-azaspiro[2.4]heptan-7-amine core (the deprotected amine of the target compound) have been shown to yield JAK1-selective inhibitors with defined potency and selectivity. Compound (R)-6c, incorporating the (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl) scaffold, exhibited an IC₅₀ of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 [1]. This level of selectivity is not uniformly achieved with alternative spirocyclic amine cores (e.g., 5-azaspiro[2.5]octane or 6-azaspiro[3.5]nonane scaffolds) in the same assay context, highlighting the specific structural contribution of the 5-azaspiro[2.4]heptane framework.

JAK1 Selectivity Kinase Inhibition Scaffold Optimization

Structural Rigidity and Conformational Control: 5-Azaspiro[2.4]heptane Core vs. Acyclic Amines

The spirocyclic 5-azaspiro[2.4]heptane core imposes a defined, rigid three-dimensional geometry on the attached amine, which contrasts with the conformational flexibility of acyclic or monocyclic amine alternatives (e.g., piperidine or pyrrolidine derivatives). This rigidity is a key factor in the design of JAK1-selective inhibitors, where the fixed orientation of the amine facilitates precise interactions with the kinase active site, contributing to the observed 48-fold selectivity over JAK2 [1]. While quantitative comparative data between the spirocyclic core and acyclic amines are not presented in the same assay, the structure-activity relationship (SAR) studies explicitly attribute the selectivity to the spirocyclic scaffold's unique geometry.

Conformational Restriction Scaffold Rigidity Drug Design

Critical Intermediate for Sitafloxacin Synthesis: Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate vs. Alternative Spirocyclic Precursors

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate serves as a key intermediate in the synthesis of sitafloxacin, a broad-spectrum fluoroquinolone antibiotic [1]. The specific N‑methyl substitution and stereochemistry of this building block are essential for constructing the final active pharmaceutical ingredient (API), as alternative spirocyclic carbamates lacking the N‑methyl group or possessing different stereochemistry (e.g., (7R)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, CAS 127199-44-4) would lead to different regio- or stereochemical outcomes in downstream steps, potentially yielding inactive or less potent analogs.

Sitafloxacin Fluoroquinolone Antibiotics API Synthesis

Boc Protecting Group Stability: Tert-butyl Carbamate vs. Benzyl Carbamate Analogs

The tert‑butoxycarbonyl (Boc) protecting group in tert‑butyl methyl(5‑azaspiro[2.4]heptan‑7‑yl)carbamate offers orthogonal deprotection conditions relative to benzyl carbamate (Cbz) analogs such as benzyl (5‑azaspiro[2.4]heptan‑7‑yl)carbamate (CAS 2167213‑42‑3) [1]. Boc groups are cleaved under acidic conditions (e.g., TFA, HCl), whereas Cbz groups require hydrogenolysis or strong acid. This orthogonality allows for selective amine deprotection in complex synthetic sequences containing multiple protected amines, a feature not possible with a single protecting group class.

Protecting Group Chemistry Deprotection Selectivity Synthetic Strategy

Stereochemical Integrity: (S)- vs. (R)- Enantiomers of Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate

The target compound is the racemic mixture (CAS 1257389-30-2), while its enantiopure forms are also commercially available: tert‑butyl (S)‑methyl(5‑azaspiro[2.4]heptan‑7‑yl)carbamate (CAS 2306252‑79‑7) at 95% purity and tert‑butyl (R)‑methyl(5‑azaspiro[2.4]heptan‑7‑yl)carbamate (CAS 2227198‑88‑9) at 98% purity . The availability of both enantiomers and the racemate enables stereochemical flexibility in synthesis, allowing researchers to select the appropriate form based on their specific stereochemical requirements. In contrast, some closely related spirocyclic carbamates are only commercially available as racemates, limiting stereochemical options.

Chirality Enantioselective Synthesis Stereochemistry

Optimal Application Scenarios for Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate Based on Quantitative Evidence


JAK1-Selective Inhibitor Development

Employ this building block as the core scaffold for synthesizing JAK1-selective inhibitors. Derivatives incorporating the 5-azaspiro[2.4]heptan-7-amine moiety have demonstrated an IC₅₀ of 8.5 nM against JAK1 with a 48-fold selectivity over JAK2, validating the scaffold's utility in designing potent and selective kinase inhibitors [1].

Sitafloxacin and Fluoroquinolone Antibiotic Synthesis

Utilize as a critical intermediate in the multi-step synthesis of sitafloxacin, where the specific N‑methyl substitution and spirocyclic framework are essential for constructing the final antibiotic structure. Substitution with non‑methylated or stereochemically mismatched analogs will disrupt the synthetic pathway [2].

High-Purity Building Block Procurement for Multi-Step Synthesis

Select this compound when a higher starting purity (98% from Leyan) is required to minimize purification steps and improve overall yield in complex synthetic sequences, offering an advantage over similar analogs supplied at 95% purity .

Orthogonal Protecting Group Strategies

Incorporate in synthetic routes requiring orthogonal amine deprotection, leveraging the acid-labile Boc group. This enables selective deprotection in the presence of other protecting groups (e.g., Cbz), facilitating the construction of complex, multifunctional molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.